(E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate
Beschreibung
tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate: is an organic compound that features a tert-butyl ester group attached to a conjugated system involving a bromopyridine moiety
Eigenschaften
Molekularformel |
C12H14BrNO2 |
|---|---|
Molekulargewicht |
284.15 g/mol |
IUPAC-Name |
tert-butyl (E)-3-(5-bromopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)5-4-9-6-10(13)8-14-7-9/h4-8H,1-3H3/b5-4+ |
InChI-Schlüssel |
ITWAJFFCKZFUBO-SNAWJCMRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CN=C1)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carbaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with tert-butyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the desired enone system.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate can undergo oxidation reactions, particularly at the enone system, to form various oxidized products.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the enone system.
Reduction: Corresponding alcohols.
Substitution: Functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Material Science: Applied in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate involves its interaction with various molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl (2E)-3-(4-bromophenyl)prop-2-enoate
- tert-butyl (2E)-3-(3-bromopyridin-2-yl)prop-2-enoate
- tert-butyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate
Comparison:
- Structural Differences: The position of the bromine atom on the pyridine ring can significantly influence the reactivity and properties of the compound.
- Reactivity: tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate may exhibit unique reactivity patterns due to the specific electronic effects of the bromine substituent at the 5-position.
- Applications: While similar compounds may be used in analogous applications, the specific properties of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate can make it more suitable for certain reactions and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
